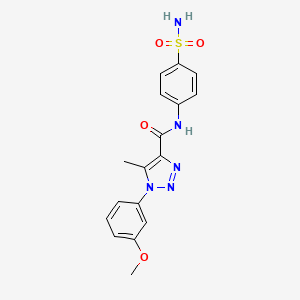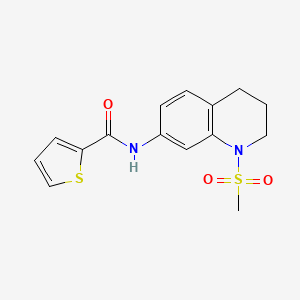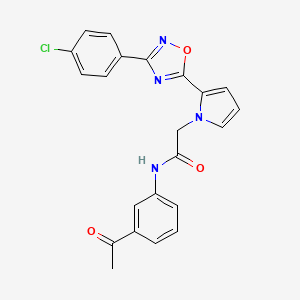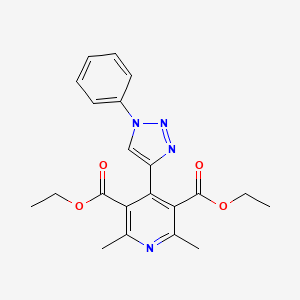
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 is classified as a Schedule I drug in the United States, meaning that it has no accepted medical use and a high potential for abuse. However, its properties as a research chemical have led to interest in its synthesis, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide acts as an agonist at the mu-opioid receptor, which is located primarily in the central nervous system. Activation of this receptor leads to a variety of physiological effects, including pain relief, sedation, and euphoria. N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have a similar potency to morphine in animal studies, although its effects may differ in humans.
Biochemical and Physiological Effects
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, respiratory depression, and hypothermia. However, the effects of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may differ from those of other opioids due to its unique chemical structure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide in scientific research is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of action of other opioids and for developing new opioid medications. However, its classification as a Schedule I drug in the United States makes it difficult to obtain and use in research, and its potential for abuse and dependence must be carefully considered.
Orientations Futures
There are several potential future directions for research involving N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. One area of interest is the development of new opioid medications based on its chemical structure. Another area of research is the study of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide's effects on other opioid receptors, such as the delta-opioid receptor and kappa-opioid receptor. Additionally, research could focus on the potential use of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide in treating opioid addiction and withdrawal. However, further research is needed to fully understand the potential applications and limitations of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide in scientific research.
Méthodes De Synthèse
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-piperidone with methylsulfonyl chloride to form 1-(methylsulfonyl)piperidin-4-ol. This intermediate is then reacted with thiophen-2-carboxylic acid to form N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.
Applications De Recherche Scientifique
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in scientific research, particularly in the field of opioid pharmacology. Its properties as a synthetic opioid make it a useful tool for studying the mechanisms of action of other opioids, as well as for developing new opioid medications. N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to bind to the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and fentanyl.
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c1-23(20,21)17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTQECCYLTYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![Methyl 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B2539799.png)
